4-Chlorobiphenyl
Overview
Description
4-Chlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals consisting of a biphenyl molecule with one or more chlorine atoms attached. Specifically, this compound has a chlorine atom at the fourth position of the biphenyl structure. PCBs, including this compound, have been widely used in various industrial applications due to their chemical stability, insulating properties, and resistance to heat and fire .
Mechanism of Action
Mode of Action
The 4-Chlorobiphenyl group is known to enable a second mode of action based on inhibition of the bacterial transglycosylase enzyme . This interaction with its targets results in significant changes, including the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
This compound is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catechol-like ring . The degradation pathway involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Result of Action
Exposure to this compound can lead to skin, eye, mucous membrane, and upper respiratory tract irritation . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons and play a role in cell-cycle regulation .
Action Environment
This compound is very unreactive, and its reactivity decreases as more of its hydrogen atoms are replaced with halogen atoms . It is insoluble in water , which can influence its action, efficacy, and stability in different environmental contexts. Furthermore, it is considered a persistent organic pollutant due to its environmental persistence and potential toxicity .
Biochemical Analysis
Biochemical Properties
4-Chlorobiphenyl is metabolized by various enzymes, proteins, and other biomolecules. It is initially degraded by a strain of Pseudomonas to accumulate 4-chlorobenzoate (4CBA), which is further oxidized by a strain of Comamonas . A gene cluster of biphenyl metabolism was found in the genome of the Pseudomonas strain, and a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of the Comamonas strain . These gene clusters are supposed to be involved in this compound degradation .
Cellular Effects
The exposure to this compound has been shown to decrease the growth of certain bacterial strains on glucose, and cells exhibit irregular outer membranes, a larger periplasmic space, and electron-dense granules in the cytoplasm . Additionally, lysis of cells was observed during incubation with this compound .
Molecular Mechanism
The metabolic activation of this compound proceeds via parahydroxylation and oxidation to the ortho 3,4-quinone, the ultimate carcinogen . This is the first report to demonstrate that specific PCB metabolites possess initiating activity in the rodent liver in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the metabolism of this compound by hepatic microsomes is greatly enhanced by in vivo pretreatment of rats with certain compounds .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, monohydroxy (400 μmol/kg), dihydroxy (200 μmol/kg), and quinone (100 μmol/kg) metabolites of this compound were evaluated for their initiating activity in Fischer 344 male rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catachol-like ring .
Preparation Methods
4-Chlorobiphenyl can be synthesized through several methods:
Palladium-Catalyzed Cross-Coupling: This method involves the reaction of haloaromatics with aryl Grignard reagents in the presence of a palladium catalyst.
Kumada Coupling Reaction: This involves the reaction of aryl chlorides with arylmagnesium bromide in the presence of a catalyst under nitrogen atmosphere at 40°C for 12 hours.
Decomposition of Aroyl Peroxides: This method involves the decomposition of aroyl peroxides in appropriate substrates, often in the presence of electron acceptors, to yield high amounts of chlorobiphenyls.
Chemical Reactions Analysis
4-Chlorobiphenyl undergoes various chemical reactions:
Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other groups.
Oxidation and Reduction: While this compound is generally unreactive, it can participate in oxidation and reduction reactions under specific conditions. .
Photochemical Reactions: It can undergo photochemical reactions, such as photodegradation under sunlight, which involves the formation of reactive photo-induced species like hydroxyl radicals.
Scientific Research Applications
4-Chlorobiphenyl has several scientific research applications:
Biodegradation Studies: It is used as a model substrate to study the biodegradation of PCBs by aerobic bacteria.
Metabolism Studies: It is used to study the metabolism-mediated covalent binding of halobiphenyls to cellular macromolecules.
Environmental Impact Studies: Due to its persistence and toxicity, this compound is studied to understand its environmental impact and the effectiveness of various remediation techniques.
Comparison with Similar Compounds
4-Chlorobiphenyl is compared with other polychlorinated biphenyls (PCBs):
2-Chlorobiphenyl: Similar to this compound but with the chlorine atom at the second position.
4,4’-Dichlorobiphenyl: Contains two chlorine atoms at the fourth positions of each benzene ring.
2,4’-Dichlorobiphenyl: Contains chlorine atoms at the second and fourth positions of the biphenyl structure.
This compound’s unique position of the chlorine atom and its specific reactivity make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-chloro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNLURCHDRMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Record name | 4-CHLOROBIPHENYL | |
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DSSTOX Substance ID |
DTXSID3040300 | |
Record name | 4-Chlorobiphenyl | |
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Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Boiling Point |
556 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Vapor Pressure |
1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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CAS No. |
2051-62-9 | |
Record name | 4-CHLOROBIPHENYL | |
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Record name | 4-Chlorobiphenyl | |
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Record name | 4-Chlorobiphenyl | |
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Record name | 4-chlorobiphenyl | |
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Record name | 4-CHLOROBIPHENYL | |
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Melting Point |
171.9 °F (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chlorobiphenyl interact with biological systems and what are the downstream effects?
A1: this compound primarily undergoes biotransformation via cytochrome P450 enzymes in the liver, yielding hydroxylated metabolites. [] This process often involves the formation of arene oxide intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. [, , , ] This binding can disrupt cellular functions and potentially lead to adverse effects such as genotoxicity and carcinogenicity. [, ]
Q2: Are there specific metabolites of this compound that raise particular concern?
A2: Yes, research points to 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a critical metabolite. This compound readily undergoes methylation and subsequent sulfation or glucuronidation. [] Importantly, 3′,4′-di-OH-3 can be further oxidized to form reactive quinone species, known for their toxicity. [, ]
Q3: How does the presence of this compound impact prostaglandin production?
A3: Studies indicate that certain hydroxylated metabolites of this compound, particularly the dihydroxy forms, can act as cosubstrates for prostaglandin H synthase (PGHS). [, ] This interaction leads to the oxidation of these metabolites into reactive quinones, potentially contributing to cellular damage. [, ] Interestingly, in vivo studies show that exposure to this compound-2’,5’-hydroquinone elevates PGE2 levels in rat kidneys, potentially linked to increased macrophage activity. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is represented by the molecular formula C12H9Cl and has a molecular weight of 188.64 g/mol.
Q5: Can this compound be broken down in the environment?
A5: Yes, several bacterial species demonstrate the ability to degrade this compound. This degradation process often involves the compound's transformation into 4-chlorobenzoic acid, which can be further metabolized. [, , , , , ] Certain bacterial strains, harboring specific plasmids, showcase complete mineralization capabilities, breaking down this compound into carbon dioxide. [, ]
Q6: Does the degradation of this compound always have a positive impact on the environment?
A6: Not necessarily. While some degradation pathways lead to complete mineralization, others generate metabolites with their own toxicity concerns. One example is the potential formation of protoanemonin, a potent antimicrobial compound, during this compound degradation. []
Q7: What analytical methods are employed to study this compound and its metabolites?
A7: Research utilizes various analytical techniques for characterizing this compound and its degradation products. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for identifying and quantifying this compound and its metabolites in various matrices. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, provides detailed analysis of this compound metabolites, particularly hydroxylated forms. [, , ]
- High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy and resolution, enabling comprehensive metabolite profiling of this compound in complex biological samples. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR aids in elucidating the structures of this compound metabolites, providing insights into their chemical properties and potential for further transformations. []
Q8: How does ultraviolet (UV) radiation affect this compound?
A8: this compound undergoes photodegradation upon exposure to UV light. This process predominantly involves dechlorination, leading to the formation of biphenyl and other lower hydrocarbons. [, , , ]
Q9: Does the position of the chlorine atom on the biphenyl ring influence its biodegradation?
A9: Yes, the position of the chlorine atom significantly impacts the biodegradation rate. Studies show that this compound degrades faster than its 2- and 3-chloro isomers. []
Q10: How does chlorine substitution on the biphenyl ring compare to fluorine substitution in terms of impacting planarity and biological activity?
A10: While both chlorine and fluorine substitutions influence the planarity of biphenyl derivatives, chlorine exhibits a more pronounced effect. Specifically, ortho-chlorination significantly reduces co-planarity compared to ortho-fluorination. [] This difference arises from the larger size of chlorine and its impact on internal ring angle distortion. These structural variations ultimately influence the biological activity and metabolic fate of these compounds. []
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